L-Asparagine-4-13C monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S)-2,4-diamino-4-oxo(413C)butanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMGJIZCEWRQES-FWGDTYFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[13C](=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584336 | |

| Record name | L-(4-~13~C)Asparagine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286437-12-5 | |

| Record name | L-(4-~13~C)Asparagine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to L-Asparagine-4-13C Monohydrate for Researchers and Drug Development Professionals

Introduction

L-Asparagine-4-13C monohydrate is a stable isotope-labeled form of the non-essential amino acid L-asparagine. This isotopically enriched compound serves as a powerful tool for researchers in the fields of metabolomics, drug development, and cancer biology. By incorporating a carbon-13 (¹³C) isotope at the fourth carbon position of the asparagine molecule, scientists can trace its metabolic fate through complex biological systems. This technical guide provides an in-depth overview of this compound, its applications, and methodologies for its use in research, with a particular focus on its role in cancer metabolism studies.

Core Properties and Data

This compound is a white crystalline solid. Its key chemical and physical properties are summarized in the tables below, compiled from various suppliers. These properties are crucial for accurate experimental design and data interpretation.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| Chemical Name | L-Asparagine-4-¹³C monohydrate |

| Synonyms | (S)-2-Aminosuccinic acid 4-amide-4-¹³C monohydrate |

| Molecular Formula | C₃¹³CH₈N₂O₃ · H₂O |

| Molecular Weight | Approximately 151.13 g/mol |

| CAS Number | 286437-12-5 |

Table 2: Physical and Chemical Data

| Property | Value |

| Appearance | White crystalline powder or solid |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

| Chemical Purity | ≥98% |

| Solubility | Soluble in water |

| Storage Temperature | Room temperature, protected from light and moisture |

Applications in Research and Drug Development

The primary application of this compound is as a tracer in metabolic studies, a technique often referred to as stable isotope-resolved metabolomics (SIRM).[1] This allows for the precise tracking and quantification of asparagine uptake and its conversion into other metabolites within cells and organisms.

Key Research Areas:

-

Cancer Metabolism: Many cancer cells exhibit an altered metabolism and an increased demand for certain amino acids, including asparagine.[2] this compound is instrumental in studying the role of asparagine in tumor growth, proliferation, and survival.[2] It is particularly relevant in understanding resistance to asparaginase, a chemotherapy agent that depletes circulating asparagine.

-

Metabolic Flux Analysis (MFA): By measuring the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic pathways.[3][4] This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only measures static metabolite levels.

-

Drug Development: In the development of drugs targeting amino acid metabolism, this compound can be used to assess the on-target effects of a compound and its impact on asparagine metabolism.

-

Internal Standard: Due to its distinct mass, this labeled compound can be used as an internal standard in mass spectrometry-based quantification of unlabeled L-asparagine in biological samples, ensuring high accuracy and precision.

Asparagine Metabolism and Signaling

Asparagine is synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS).[5] The expression and activity of ASNS are tightly regulated by complex signaling pathways, particularly in response to cellular stress such as amino acid deprivation.[6][5][7][8]

Regulation of Asparagine Synthetase (ASNS)

The transcriptional regulation of the ASNS gene is a key control point in asparagine metabolism. Several signaling pathways converge to modulate its expression, with the activating transcription factor 4 (ATF4) playing a central role.[6][7][9][10]

dot

Figure 1: Regulation of Asparagine Synthetase (ASNS) Expression.

Under conditions of amino acid deprivation or endoplasmic reticulum (ER) stress, the kinases GCN2 and PERK, respectively, are activated.[6][5] These kinases phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α), which leads to an increase in the translation of ATF4 mRNA.[6][5] ATF4 then acts as a transcription factor, binding to the promoter of the ASNS gene and upregulating its expression.[6][7][9] The resulting increase in ASNS protein levels enhances the cell's capacity to synthesize asparagine.

Role of Asparagine in mTORC1 Signaling

Recent studies have shown that asparagine itself can act as a signaling molecule, notably in the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway.[11][12][13][14][15] mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Asparagine availability has been demonstrated to be crucial for robust mTORC1 signaling, thereby linking amino acid metabolism directly to the control of anabolic processes.[11][12][13][14][15]

Experimental Protocols

The following sections provide a generalized methodology for conducting a stable isotope tracing study using this compound to investigate asparagine metabolism in cancer cell lines. This protocol is based on established methods for ¹³C metabolic flux analysis.[16][17]

Experimental Workflow

dot

Figure 2: General workflow for a ¹³C-asparagine tracing experiment.

Detailed Methodology

Objective: To trace the metabolic fate of asparagine in cancer cells and quantify its contribution to downstream metabolic pathways.

Materials:

-

Cancer cell line of interest

-

Standard cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Metabolic quenching solution (e.g., 80% methanol (B129727) at -80°C)

-

Metabolite extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture the cancer cells under standard conditions to the desired confluency (typically mid-log phase).

-

Prepare the labeling medium by supplementing asparagine-free medium with a known concentration of this compound. The concentration should be similar to that of asparagine in the standard medium.

-

Remove the standard medium, wash the cells once with pre-warmed PBS, and replace it with the labeling medium.

-

Incubate the cells for a predetermined time course. The duration will depend on the specific metabolic pathways being investigated and should be optimized. It is common to collect samples at multiple time points to assess the dynamics of label incorporation.

-

-

Metabolic Quenching:

-

To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism.

-

Aspirate the labeling medium and immediately add ice-cold quenching solution to the culture plate.

-

Incubate at a low temperature (e.g., -20°C) for a short period.

-

-

Metabolite Extraction:

-

Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at a high speed at 4°C to pellet the cell debris.

-

Collect the supernatant, which contains the extracted metabolites. The extraction can be performed multiple times to ensure complete recovery.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

-

Sample Analysis by Mass Spectrometry:

-

Reconstitute the dried metabolite extract in a suitable solvent for mass spectrometry analysis.

-

Analyze the samples using either LC-MS/MS or GC-MS. The choice of analytical platform will depend on the specific metabolites of interest and available instrumentation.

-

The mass spectrometer will detect the different mass isotopologues of downstream metabolites, which are molecules that differ only in the number of ¹³C atoms they contain.

-

-

Data Analysis and Interpretation:

-

Process the raw mass spectrometry data to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each mass isotopologue.

-

Correct the raw data for the natural abundance of ¹³C.

-

The pattern of ¹³C incorporation into different metabolites will reveal the active metabolic pathways originating from asparagine.

-

For a more quantitative analysis, the MID data can be used in computational models to calculate metabolic fluxes.

-

Conclusion

This compound is an indispensable tool for researchers seeking to unravel the complexities of asparagine metabolism. Its application in stable isotope tracing studies provides unparalleled insights into the metabolic reprogramming of cancer cells and the mechanisms of action of novel therapeutics. The methodologies outlined in this guide offer a framework for the effective use of this powerful research compound, paving the way for new discoveries in cancer biology and drug development.

References

- 1. eurisotop.com [eurisotop.com]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. academic.oup.com [academic.oup.com]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Regulation of asparagine synthetase gene expression by amino acid starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ATF4 inhibits tumor development and mediates p-GCN2/ASNS upregulation in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATF4-DEPENDENT TRANSCRIPTION MEDIATES SIGNALING OF AMINO ACID LIMITATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues | The EMBO Journal [link.springer.com]

- 12. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchhub.com [researchhub.com]

- 15. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

L-Asparagine-4-13C Monohydrate: A Technical Guide for Researchers

CAS Number: 286437-12-5

This technical guide provides an in-depth overview of L-Asparagine-4-13C monohydrate, a stable isotope-labeled amino acid crucial for metabolic research. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Data and Physicochemical Properties

This compound is a non-essential amino acid where the carbon atom at the 4-position of the side chain is replaced with a ¹³C isotope. This isotopic labeling allows for the tracing of asparagine's metabolic fate in various biological systems.

| Property | Value | References |

| CAS Number | 286437-12-5 | [1] |

| Molecular Formula | H₂N¹³COCH₂CH(NH₂)CO₂H · H₂O | |

| Molecular Weight | 151.13 g/mol | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Appearance | Solid | |

| Melting Point | 233-235 °C (decomposes) | [2] |

| Solubility | Soluble in water (20 g/L at 20 °C), acids, and alkalis. Practically insoluble in methanol, ethanol, ether, and benzene. | [2] |

| Optical Activity | [α]25/D +31.5° (c = 1 in 1 M HCl) | |

| Storage | Store at room temperature. May be moisture-sensitive. | [2] |

Biological Significance and Signaling Pathways

Asparagine is a crucial amino acid involved in numerous cellular processes, including protein synthesis, nitrogen balance, and as a precursor for other biomolecules. Its metabolism is intricately linked to central carbon metabolism and key cellular signaling pathways that regulate cell growth, proliferation, and stress responses.

Asparagine Synthesis and the ASNS Pathway

Asparagine is synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS) in an ATP-dependent reaction.[3][4] The expression of ASNS is tightly regulated by cellular stress conditions, particularly amino acid deprivation. This regulation occurs through the Amino Acid Response (AAR) pathway.[4][5]

Under amino acid starvation, uncharged tRNAs activate the GCN2 kinase, which then phosphorylates the eukaryotic initiation factor 2α (eIF2α).[5][6] This phosphorylation leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which in turn binds to the promoter of the ASNS gene to increase its transcription.[4][5]

Asparagine and the mTORC1 Signaling Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism, responding to various environmental cues, including nutrient availability. Asparagine, along with other amino acids, plays a role in activating mTORC1.[7][8][9]

Asparagine can activate mTORC1 independently of the Rag GTPases, a key component of the canonical amino acid sensing pathway for mTORC1.[7] This alternative pathway involves the ADP-ribosylation factor 1 (Arf1).[7] The activation of mTORC1 by asparagine promotes anabolic processes such as protein and lipid synthesis and can influence thermogenesis and glycolysis in adipose tissues.[8][9]

Experimental Protocols

This compound is a valuable tracer for metabolic flux analysis (MFA) to quantify the contribution of asparagine to various metabolic pathways. Below are generalized protocols for cell culture-based tracer experiments.

Cell Culture Labeling Experiment

This protocol outlines the steps for labeling cultured cells with this compound to trace its incorporation into downstream metabolites.

Materials:

-

This compound

-

Cell culture medium deficient in asparagine

-

Dialyzed fetal bovine serum (FBS)

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution (e.g., ice-cold 0.9% NaCl solution or methanol)

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

Cell scrapers

-

Centrifuge

Procedure:

-

Media Preparation: Prepare the labeling medium by supplementing asparagine-free medium with a known concentration of this compound and dialyzed FBS. The final concentration of the tracer will depend on the specific experimental goals.

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency.

-

Labeling Initiation: Remove the standard culture medium, wash the cells once with pre-warmed PBS, and replace it with the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a predetermined time course. To determine the point of isotopic steady-state, it is recommended to collect samples at multiple time points.[10]

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Add ice-cold quenching solution to arrest metabolism.

-

Scrape the cells in the quenching solution and transfer to a microfuge tube.

-

Centrifuge at high speed at 4°C to pellet the cells.

-

Remove the supernatant and add the pre-chilled extraction solvent.

-

Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.

-

Centrifuge at maximum speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Analysis: The extracted metabolites can be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment in asparagine and its downstream metabolites.

Sample Preparation for Mass Spectrometry

This protocol describes the preparation of cell extracts for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cell extract from the labeling experiment

-

Nitrogen gas stream

-

Derivatization reagents (for GC-MS, e.g., methoxyamine hydrochloride in pyridine (B92270) followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))

-

Appropriate solvents for resuspension (for LC-MS, e.g., a mixture of water and acetonitrile)

Procedure:

-

Drying: Dry the metabolite extract to completeness under a gentle stream of nitrogen gas.

-

Derivatization (for GC-MS):

-

Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.

-

Add MTBSTFA and incubate at an elevated temperature (e.g., 60°C) to silylate hydroxyl and amine groups.

-

-

Resuspension (for LC-MS): Resuspend the dried extract in a suitable solvent compatible with the LC method.

-

Analysis: Analyze the prepared samples by GC-MS or LC-MS to identify and quantify the mass isotopologues of asparagine and related metabolites.

Experimental Workflow and Data Analysis

The general workflow for a metabolic tracer experiment using this compound involves several key stages, from experimental design to data interpretation.

Data Analysis: The primary data output from the MS or NMR analysis is the mass isotopologue distribution (MID) for asparagine and other measured metabolites. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.). This data is then corrected for the natural abundance of ¹³C. The corrected MIDs are used in metabolic flux analysis (MFA) software to calculate the intracellular metabolic fluxes.[11][12][13]

Applications in Research

This compound is a powerful tool for investigating various aspects of cellular metabolism and physiology.

-

Cancer Metabolism: To study the reliance of cancer cells on exogenous asparagine and the activity of ASNS in asparaginase (B612624) resistance.[6][14]

-

Neurobiology: To investigate the role of asparagine in neurotransmitter synthesis and neuronal metabolism.

-

Drug Development: To assess the impact of drug candidates on asparagine metabolism and related pathways.

-

Nutritional Science: To trace the metabolic fate of dietary asparagine.[]

References

- 1. calpaclab.com [calpaclab.com]

- 2. L-Asparagine | 70-47-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. researchgate.net [researchgate.net]

- 7. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 14. medchemexpress.com [medchemexpress.com]

A Technical Guide to L-Asparagine-4-13C Monohydrate in Oncological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Asparagine-4-13C monohydrate, a stable isotope-labeled amino acid crucial for advancements in oncological research. This document details its physicochemical properties, its central role in studying asparagine metabolism in cancer, and relevant experimental protocols.

Core Properties of this compound

This compound is a non-essential amino acid, isotopically labeled with Carbon-13 at the fourth carbon position. This labeling makes it a powerful tool for tracing the metabolic fate of asparagine in biological systems without altering its chemical properties.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Weight | 151.13 g/mol |

| Molecular Formula | C₃¹³CH₁₀N₂O₄ |

| Linear Formula | H₂N¹³COCH₂CH(NH₂)CO₂H · H₂O |

| CAS Number | 286437-12-5 |

| Appearance | White crystalline or crystalline powder |

| Melting Point | 233-235 °C |

| Solubility | Soluble in water, insoluble in ethanol (B145695) and ether |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

Role in Cancer Research and Drug Development

This compound is primarily utilized in the study of cancers that exhibit a dependency on extracellular asparagine for survival, a phenomenon known as asparagine auxotrophy. This is particularly prominent in Acute Lymphoblastic Leukemia (ALL).

The enzyme L-Asparaginase is a cornerstone of ALL therapy. It functions by depleting circulating asparagine, thereby starving the leukemic cells and inducing apoptosis.[1][2][3] this compound serves as a critical substrate in assays designed to measure the activity of L-Asparaginase and in metabolic studies to understand the broader impact of asparagine depletion on cancer cell metabolism.[1][2][3]

L-Asparaginase Signaling and Mechanism of Action

L-Asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. In cancer cells dependent on external asparagine, this depletion leads to a halt in protein synthesis, inhibition of DNA and RNA synthesis, and ultimately, programmed cell death (apoptosis).[1][2][3] Recent studies have also elucidated more complex signaling roles, including the induction of autophagy and inhibition of cell migration in solid tumors.[[“]][5]

Caption: L-Asparaginase depletes extracellular L-asparagine, leading to cancer cell apoptosis.

Experimental Protocols

The use of this compound is central to several key experimental procedures in cancer metabolism research. Below are detailed methodologies for an L-Asparaginase activity assay and a general workflow for ¹³C metabolic flux analysis.

L-Asparaginase Activity Assay (Colorimetric)

This protocol is adapted from standard enzymatic assays and is suitable for measuring L-Asparaginase activity in various biological samples.[6] The principle relies on the detection of aspartate, the product of asparagine hydrolysis.

Materials:

-

L-Asparagine-4-¹³C monohydrate (or unlabeled L-Asparagine)

-

Asparaginase Assay Buffer

-

Aspartate Enzyme Mix

-

Conversion Mix

-

Fluorescent Peroxidase Substrate

-

96-well microplate (clear for colorimetric assay)

-

Microplate reader

-

Biological sample (e.g., cell lysate, plasma)

Procedure:

-

Sample Preparation: Homogenize cells or tissues in Asparaginase Assay Buffer on ice. Centrifuge to remove insoluble material and collect the supernatant.

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of aspartate (e.g., 0, 2, 4, 6, 8, 10 nmol/well). Adjust the volume of each well to 50 µL with Assay Buffer.

-

Reaction Mix Preparation: For each well, prepare a master mix containing:

-

42 µL Asparaginase Assay Buffer

-

2 µL Aspartate Enzyme Mix

-

2 µL Conversion Mix

-

2 µL Peroxidase Substrate

-

-

Assay Execution:

-

Add 50 µL of the sample or standard to the wells of the 96-well plate.

-

Add 2 µL of L-Asparagine solution as the substrate.

-

Add 50 µL of the Reaction Mix to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Data Acquisition: Measure the absorbance at 570 nm.

-

Calculation: Subtract the background reading (0 standard) from all readings. Plot the standard curve and determine the concentration of aspartate in the samples. Enzyme activity is calculated based on the amount of aspartate generated per unit of time.

¹³C Metabolic Flux Analysis (MFA) Workflow

¹³C-MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[7][8][9] L-Asparagine-4-¹³C monohydrate can be used as a tracer in these experiments to investigate asparagine metabolism and its connections to central carbon metabolism.

Workflow Overview:

-

Experimental Design: Define the metabolic model and select the appropriate ¹³C-labeled tracer (e.g., [1,2-¹³C]glucose in combination with L-Asparagine-4-¹³C).

-

Cell Culture: Culture cells in a medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.[9]

-

Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.

-

Derivatization and Analysis: Derivatize metabolites (e.g., amino acids) to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Mass Spectrometry: Analyze the samples by GC-MS to determine the mass isotopomer distributions of the metabolites.

-

Flux Calculation: Use specialized software (e.g., OpenMebius, Metran) to fit the measured labeling patterns to the metabolic model and estimate the intracellular fluxes.[8][10]

Caption: General experimental workflow for ¹³C Metabolic Flux Analysis using a labeled substrate.

Conclusion

L-Asparagine-4-¹³C monohydrate is an indispensable tool for researchers and drug development professionals in the field of oncology. Its application in elucidating the mechanisms of asparagine metabolism and the efficacy of drugs like L-Asparaginase continues to provide valuable insights into cancer biology and potential therapeutic strategies. The detailed protocols and data presented in this guide serve as a comprehensive resource for the effective utilization of this important labeled compound in a research setting.

References

- 1. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. consensus.app [consensus.app]

- 5. L-asparaginase inhibits invasive and angiogenic activity and induces autophagy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.cn [abcam.cn]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. d-nb.info [d-nb.info]

- 10. shimadzu.com [shimadzu.com]

A Technical Guide to the Isotopic Purity of L-Asparagine-4-¹³C Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of L-Asparagine-4-¹³C monohydrate, a critical isotopically labeled amino acid utilized in a range of scientific applications, from metabolic research to drug development. This document outlines the synthesis, analytical methodologies for purity determination, and presents relevant data in a clear, structured format.

Quantitative Data Summary

The isotopic and chemical purity of L-Asparagine-4-¹³C monohydrate are paramount for its use as a tracer or internal standard in quantitative analyses.[1] The data presented below is a summary of typical specifications available from commercial suppliers.

Table 1: Isotopic and Chemical Purity Specifications

| Parameter | Specification | Source |

| Isotopic Purity (¹³C Enrichment) | ≥ 99 atom % ¹³C | [2][3] |

| Chemical Purity | ≥ 98% | [4][5] |

| Optical Activity | [α]25/D +31.5°, c = 1 in 1 M HCl |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | H₂N¹³COCH₂CH(NH₂)CO₂H · H₂O | [3] |

| Molecular Weight | 151.13 g/mol | [2][3] |

| CAS Number | 286437-12-5 | [3] |

| Melting Point | 233-235 °C (decomposes) | |

| Form | Solid | |

| Mass Shift | M+1 |

Synthesis of L-Asparagine-4-¹³C Monohydrate

The introduction of a ¹³C label at the 4-position of L-asparagine can be achieved through chemical synthesis or enzymatic methods. While specific proprietary synthesis routes are not always disclosed, a common approach involves the use of a ¹³C-labeled precursor. A potential biosynthetic route is outlined below.

Biosynthetic Pathway

An enzymatic approach offers high stereoselectivity. L-asparagine can be synthesized from L-aspartic acid and ammonia (B1221849) by the enzyme asparagine synthetase. To produce L-Asparagine-4-¹³C, a precursor such as L-aspartic acid-4-¹³C would be required.

References

An In-depth Technical Guide to L-Asparagine-4-¹³C Monohydrate

This technical guide provides a comprehensive overview of the structure, properties, and analysis of L-Asparagine-4-¹³C monohydrate, a stable isotope-labeled version of the non-essential amino acid L-asparagine. This document is intended for researchers, scientists, and drug development professionals utilizing isotopically labeled compounds in their studies.

Chemical Structure and Properties

L-Asparagine-4-¹³C monohydrate is an isotopologue of L-asparagine where the carbon atom of the amide group (C4) is replaced with its stable isotope, ¹³C. This specific labeling allows for the tracing of the amide group in various biochemical and metabolic studies without introducing radioactive elements.

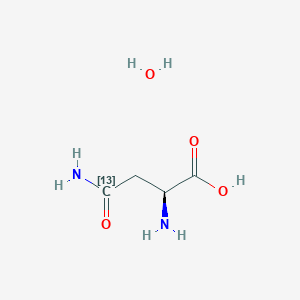

Molecular Structure:

Caption: Molecular structure of L-Asparagine-4-¹³C monohydrate.Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 286437-12-5 | [1][2][3][4] |

| Molecular Formula | C₃¹³CH₁₀N₂O₄ | [2] |

| Molecular Weight | 151.13 g/mol | [1][2] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Melting Point | 233-235 °C (decomposes) | [3] |

| Appearance | White solid | |

| Optical Activity | [α]25/D +31.5° (c = 1 in 1 M HCl) |

Spectroscopic and Crystallographic Data

¹³C NMR Spectral Data (Reference: Unlabeled L-Asparagine)

Solvent: D₂O

| Carbon Atom | Chemical Shift (ppm) | Expected Change for 4-¹³C Labeling |

| C1 (Carboxyl) | ~176.2 | Minimal |

| C2 (α-carbon) | ~54.0 | Minimal |

| C3 (β-carbon) | ~37.3 | Minimal |

| C4 (Amide Carbonyl) | ~177.2 | Significant signal enhancement; potential for observing one-bond ¹³C-¹³C coupling if other carbons were labeled. |

Mass Spectrometry Data (Reference: Unlabeled L-Asparagine)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Putative Fragment | Expected m/z for 4-¹³C Labeled |

| 132 | < 5 | [M]⁺ | 133 |

| 88 | 100 | [M - CONH₂]⁺ | 88 |

| 74 | 80 | [H₂N=CH-COOH]⁺ | 74 |

| 44 | 95 | [CONH₂]⁺ | 45 |

X-ray Crystallography Data (Reference: Unlabeled L-Asparagine Monohydrate)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [5][6] |

| Space Group | P2₁2₁2₁ | [6] |

| a | 5.593 Å | [7] |

| b | 9.827 Å | [7] |

| c | 11.808 Å | [7] |

| α, β, γ | 90° | [7] |

| Volume | 649 ų | [7] |

Note: The introduction of a single ¹³C atom is not expected to significantly alter the crystal packing or unit cell parameters.

Experimental Protocols

Proposed Synthesis of L-Asparagine-4-¹³C Monohydrate

A plausible synthetic route for L-Asparagine-4-¹³C monohydrate involves the amidation of a protected L-aspartic acid derivative using a ¹³C-labeled source for the amide group.

Workflow for Synthesis:

References

- 1. calpaclab.com [calpaclab.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. chemwhat.com [chemwhat.com]

- 4. Sigma Aldrich Fine Chemicals Biosciences L-Asparagine-4-13C monohydrate | Fisher Scientific [fishersci.com]

- 5. Crystal structures of three halide salts of l-asparagine: an isostructural series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystallography Open Database: Information card for entry 5000003 [crystallography.net]

The Pivotal Role of Labeled Asparagine in Unraveling Metabolic Networks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagine, a non-essential amino acid, has emerged as a critical player in cellular metabolism, extending far beyond its canonical role as a building block for protein synthesis. In the intricate landscape of metabolic research, particularly in oncology, understanding the dynamic fluxes of asparagine is paramount. The use of isotopically labeled asparagine, in conjunction with advanced analytical techniques such as mass spectrometry, provides an unparalleled window into its metabolic fate. This technical guide offers a comprehensive overview of the application of labeled asparagine in metabolic studies, detailing experimental protocols, presenting quantitative data, and visualizing the complex signaling networks it governs.

Asparagine metabolism is intricately linked to cancer cell proliferation, survival, and metastasis.[1][2][3][4][5] Certain cancer cells, particularly those with low expression of asparagine synthetase (ASNS), become auxotrophic for asparagine and are thus highly dependent on its extracellular supply.[6][7] This dependency is exploited by L-asparaginase, a therapeutic agent used in the treatment of acute lymphoblastic leukemia (ALL) that depletes circulating asparagine.[4][6] However, resistance to L-asparaginase often arises through the upregulation of ASNS, highlighting the importance of dissecting the underlying metabolic rewiring.[6] Stable isotope tracing with labeled asparagine, using isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows researchers to track the journey of asparagine-derived atoms through various metabolic pathways, offering insights into cellular adaptation and potential therapeutic vulnerabilities.[8]

Key Applications of Labeled Asparagine in Metabolic Studies

The versatility of labeled asparagine makes it an invaluable tool for a wide range of metabolic investigations:

-

Tracing Anaplerotic Flux: Labeled asparagine can be used to trace the contribution of its carbon skeleton to the replenishment of the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism.[9][10]

-

Investigating Nucleotide Synthesis: The nitrogen atoms from asparagine are crucial for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Isotope tracing can quantify this contribution.[11]

-

Mapping Amino Acid Metabolism: By tracking the transfer of nitrogen and carbon, researchers can elucidate the intricate network of amino acid biosynthesis and interconversion.

-

Understanding Signaling Pathways: Asparagine levels have been shown to influence key signaling pathways that regulate cell growth and proliferation, such as the mTORC1 pathway.[12][13][14]

-

Drug Development and Resistance: Labeled asparagine is instrumental in studying the mechanisms of action and resistance to therapies targeting asparagine metabolism, such as L-asparaginase.[6]

Experimental Protocols

The successful application of labeled asparagine in metabolic studies hinges on meticulously designed and executed experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: ¹³C-Asparagine Tracing in Cancer Cell Culture

This protocol outlines a general workflow for tracing the metabolic fate of ¹³C-labeled asparagine in adherent cancer cell lines.

1. Cell Culture and Labeling:

- Culture cancer cells (e.g., MDA-MB-231 breast cancer cells) in standard growth medium to ~70-80% confluency.

- Prepare labeling medium by supplementing base medium (e.g., DMEM without glucose, glutamine, and asparagine) with dialyzed fetal bovine serum, glucose, glutamine, and the desired concentration of [U-¹³C₄]-Asparagine.

- Wash cells twice with phosphate-buffered saline (PBS).

- Incubate cells in the labeling medium for a specified time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled asparagine into various metabolic pathways.

2. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

- Quench metabolism by adding ice-cold 80% methanol.

- Scrape the cells and collect the cell suspension in a microcentrifuge tube.

- Vortex the suspension vigorously and incubate at -80°C for at least 30 minutes.

- Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.

- Collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis:

- Analyze the extracted metabolites using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

- Chromatography: Employ a suitable column for polar metabolite separation (e.g., a HILIC column).

- Mass Spectrometry: Operate the mass spectrometer in negative ion mode and perform full scan analysis to detect all isotopologues of downstream metabolites. Use targeted MS/MS analysis for specific metabolites of interest to confirm their identity.

4. Data Analysis:

- Process the raw LC-MS data using appropriate software to identify and quantify the different isotopologues of each metabolite.

- Correct for the natural abundance of ¹³C.

- Calculate the fractional labeling and molar percent enrichment (MPE) for each metabolite to determine the contribution of asparagine to its synthesis.

Protocol 2: ¹⁵N-Asparagine Tracing and Analysis

This protocol focuses on tracing the nitrogen atoms from asparagine.

1. Cell Culture and Labeling:

- Follow the same cell culture procedures as in Protocol 1, but use a labeling medium containing [α-¹⁵N]-Asparagine or [amide-¹⁵N]-Asparagine.

2. Metabolite Extraction:

- Perform metabolite extraction as described in Protocol 1.

3. LC-MS/MS Analysis:

- Utilize an LC-MS/MS system optimized for the detection of nitrogen-containing compounds.

- Chromatography: Use a column and mobile phase conditions suitable for the separation of amino acids and nucleotides.

- Mass Spectrometry: Operate the mass spectrometer in positive ion mode for amino acids and negative ion mode for nucleotides. Monitor the mass shifts corresponding to the incorporation of ¹⁵N.

4. Data Analysis:

- Analyze the data to determine the incorporation of ¹⁵N into downstream metabolites, particularly other amino acids and the purine (B94841) and pyrimidine (B1678525) rings of nucleotides.

Data Presentation

The quantitative data obtained from labeled asparagine tracing experiments are crucial for understanding metabolic fluxes. The following tables summarize typical data that can be generated.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Aspartate | 25.4% | 3.1% | 5.8% | 15.2% | 50.5% |

| Malate | 35.1% | 4.5% | 8.2% | 20.3% | 31.9% |

| Fumarate | 40.2% | 5.1% | 9.9% | 18.5% | 26.3% |

| Citrate/Isocitrate | 55.8% | 8.3% | 15.6% | 12.1% | 8.2% |

| Glutamate | 80.1% | 10.2% | 5.4% | 2.8% | 1.5% |

| Table 1: Representative Isotopologue Distribution in TCA Cycle Intermediates and Related Amino Acids after [U-¹³C₄]-Asparagine Tracing in a Cancer Cell Line. The data represents the percentage of each isotopologue for a given metabolite after a 24-hour labeling period. |

| Metabolite | M+0 | M+1 | M+2 |

| Aspartate | 45.2% | 54.8% | 0.0% |

| Glutamate | 85.1% | 14.9% | 0.0% |

| Alanine | 92.5% | 7.5% | 0.0% |

| Glutamine | 88.3% | 11.7% | 0.0% |

| AMP (adenosine monophosphate) | 70.6% | 20.1% | 9.3% |

| Table 2: Representative Isotopologue Distribution in Amino Acids and a Purine Nucleotide after [amide-¹⁵N]-Asparagine Tracing. The data illustrates the transfer of the amide nitrogen from asparagine to other molecules. |

Mandatory Visualizations

Visualizing metabolic pathways and experimental workflows is essential for a clear understanding of the complex biological processes involved.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. search.lib.jmu.edu [search.lib.jmu.edu]

- 4. imrpress.com [imrpress.com]

- 5. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Communication codes in developmental signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Asparagine Metabolism in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 14. Graphviz [graphviz.org]

An In-depth Technical Guide to Understanding Asparagine Metabolism with Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of asparagine metabolism, focusing on the application of stable isotope tracing to elucidate its complex dynamics. Asparagine, a non-essential amino acid, plays a crucial role in cellular growth, signaling, and survival, making its metabolic pathways a significant area of interest in cancer research and drug development.[1][2][3]

Core Concepts in Asparagine Metabolism

Asparagine is synthesized from aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS).[4][5][6] This enzyme is a key regulator of asparagine homeostasis and its expression is often altered in various cancer types.[1][5] While most normal cells can synthesize sufficient asparagine, certain cancer cells, such as those in acute lymphoblastic leukemia (ALL), exhibit low ASNS expression and are therefore dependent on extracellular asparagine.[5][6] This dependency is exploited by L-asparaginase therapy, which depletes circulating asparagine.[4][5]

Understanding the flux through the ASNS reaction and related pathways is critical for developing targeted therapies. Stable isotope tracing is a powerful technique to quantitatively measure these metabolic fluxes in vitro and in vivo.[7][8][9]

The Principle of Stable Isotope Tracing

Stable isotope tracing involves introducing nutrients labeled with heavy, non-radioactive isotopes (e.g., ¹³C, ¹⁵N) into a biological system.[8] As cells metabolize these labeled substrates, the isotopes are incorporated into downstream metabolites.[10] By measuring the mass distribution of these metabolites using mass spectrometry (MS), we can trace the flow of atoms through metabolic pathways.[7][11]

Commonly used tracers for studying asparagine metabolism include:

-

[U-¹³C₆]-Glucose: To trace the carbon backbone from glycolysis into the TCA cycle and subsequently into aspartate and asparagine.[12][13]

-

[U-¹³C₅, ¹⁵N₂]-Glutamine: To trace both the carbon and nitrogen atoms from glutamine, which contributes the amide nitrogen to asparagine.[8][12]

-

[U-¹³C₄, ¹⁵N₁]-Asparagine: To directly trace the fate of asparagine itself.[12]

The resulting mass isotopomer distributions (MIDs) provide quantitative data on the contribution of different precursors to the asparagine pool and the relative activity of synthesizing and consuming pathways.[10]

Data Presentation: Quantitative Analysis of Metabolic Flux

The data derived from stable isotope tracing experiments can be summarized to compare metabolic states across different conditions (e.g., control vs. drug-treated cells).

Table 1: Mass Isotopomer Distribution of Asparagine and Precursors

This table illustrates hypothetical data from an experiment using [U-¹³C₆]-Glucose to trace carbon flow into the TCA cycle and amino acids in a cancer cell line. The "M+n" notation indicates the number of ¹³C atoms incorporated into the metabolite.

| Metabolite | Isotopologue | Fractional Abundance (Control) | Fractional Abundance (ASNS Inhibitor) |

| Aspartate | M+0 | 0.25 | 0.28 |

| M+1 | 0.10 | 0.12 | |

| M+2 | 0.15 | 0.18 | |

| M+3 | 0.20 | 0.22 | |

| M+4 | 0.30 | 0.20 | |

| Asparagine | M+0 | 0.30 | 0.65 |

| M+1 | 0.12 | 0.10 | |

| M+2 | 0.18 | 0.10 | |

| M+3 | 0.20 | 0.10 | |

| M+4 | 0.20 | 0.05 | |

| Glutamine | M+0 | 0.40 | 0.42 |

| M+5 | 0.60 | 0.58 |

Data are hypothetical and for illustrative purposes.

Table 2: Calculated Metabolic Fluxes

Metabolic Flux Analysis (MFA) uses isotopic labeling data to calculate the absolute rates of metabolic reactions.[10][12]

| Metabolic Flux (Relative to Glucose Uptake) | Control | ASNS Inhibitor |

| Glucose Uptake | 100 | 95 |

| Glycolysis (Pyruvate Production) | 180 | 170 |

| PDH (TCA Cycle Entry) | 85 | 80 |

| ASNS (Asparagine Synthesis) | 15 | 2 |

| Asparagine Uptake | 5 | 20 |

Data are hypothetical and for illustrative purposes.

Visualizations of Key Pathways and Workflows

Diagram 1: Asparagine Synthesis Pathway

This diagram illustrates the core biochemical reaction for asparagine synthesis, highlighting the substrates and the catalyzing enzyme, ASNS.

Caption: The enzymatic reaction catalyzed by Asparagine Synthetase (ASNS).

Diagram 2: Experimental Workflow for Stable Isotope Tracing

This workflow outlines the major steps involved in a typical stable isotope tracing experiment, from cell culture to data analysis.

Caption: A typical workflow for stable isotope tracing experiments.

Diagram 3: Logical Flow of Data Analysis

Caption: The logical progression of data analysis in metabolomics.

Detailed Experimental Protocols

Precise and reproducible protocols are essential for high-quality metabolomics data.

Protocol 1: Cell Culture and Stable Isotope Labeling

This protocol is a general guideline for labeling adherent cells.

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in standard growth medium overnight.

-

Media Preparation: Prepare the labeling medium by supplementing nutrient-free base medium (e.g., DMEM) with the desired stable isotope tracer (e.g., 10 mM [U-¹³C₆]-glucose) and dialyzed fetal bovine serum (dFBS).[10]

-

Labeling: Aspirate the standard medium, wash cells once with sterile PBS, and add the pre-warmed labeling medium.

-

Incubation: Return cells to the incubator. The labeling duration depends on the pathway of interest and the time required to reach isotopic steady state, typically ranging from a few hours to 24 hours.[14]

Protocol 2: Metabolite Extraction

This protocol is designed for polar metabolites from cultured cells.[15][16]

-

Metabolism Quenching: To halt enzymatic activity, quickly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl solution.[17]

-

Extraction: Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well.[15][17]

-

Cell Lysis: Place the plate on dry ice for 10 minutes to freeze the cells.

-

Harvesting: Scrape the frozen cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[15]

-

Clarification: Vortex the tubes vigorously and centrifuge at maximum speed (~20,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[18]

-

Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis or store at -80°C.

Protocol 3: LC-MS Analysis for Amino Acids

This is a general example; parameters must be optimized for the specific instrument and column.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive) coupled to a high-performance liquid chromatography (HPLC) system.

-

Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Chromatography) column or a reversed-phase C18 column with an ion-pairing agent.[19][20]

-

Mobile Phase A: Deionized water with 0.1% formic acid.[21]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[21]

-

Gradient: A gradient from high aqueous to high organic mobile phase to elute polar compounds. A typical run time is 15-25 minutes.[22][23]

-

MS Method: Data is acquired in positive ion mode using selected reaction monitoring (SRM) or full scan mode, depending on the experimental goals.[23] Key parameters include a spray voltage of ~3.5 kV and a capillary temperature of ~320°C.

Conclusion

Stable isotope tracing provides a dynamic and quantitative view of asparagine metabolism that is unattainable with traditional biochemical assays.[9] By revealing the intricate details of how cells acquire and utilize asparagine, this powerful methodology offers invaluable insights for identifying metabolic vulnerabilities in diseases like cancer and for developing novel therapeutic strategies.[24][25] The combination of robust experimental design, precise analytical techniques, and sophisticated computational analysis will continue to drive groundbreaking discoveries in the field.[10]

References

- 1. Targeting Asparagine Metabolism in Solid Tumors [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Asparagine: A Metabolite to Be Targeted in Cancers | MDPI [mdpi.com]

- 4. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 8. mdpi.com [mdpi.com]

- 9. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed-batch process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]

- 15. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. southalabama.edu [southalabama.edu]

- 17. Metabolite extraction for mass spectrometry [bio-protocol.org]

- 18. Internal Metabolite Extraction for Targeted and Untargeted Metabolomics Using Ultrahigh Resolution Mass Spe... [protocols.io]

- 19. pubs.acs.org [pubs.acs.org]

- 20. agilent.com [agilent.com]

- 21. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 22. advion.com [advion.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Targeting Asparagine Metabolism in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [PDF] Targeting Asparagine Metabolism in Solid Tumors | Semantic Scholar [semanticscholar.org]

L-Asparagine-4-13C Monohydrate: A Technical Guide to Tracing Metabolic Pathways in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-Asparagine-4-13C monohydrate as a stable isotope tracer for elucidating metabolic pathways, with a particular focus on cancer metabolism and its implications for drug development. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies essential for leveraging this powerful tool in metabolic research.

Introduction: The Role of Asparagine in Cellular Metabolism and Disease

Asparagine is a non-essential amino acid that plays a critical role in cellular growth and proliferation.[1][2] In cancer, the metabolic reprogramming of tumor cells often leads to an increased demand for asparagine, making its metabolic pathways attractive targets for therapeutic intervention.[1][2] L-asparaginase, an enzyme that depletes circulating asparagine, has been a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) for decades.[3] However, the efficacy of asparagine depletion therapies in solid tumors is more variable, underscoring the need for a deeper understanding of asparagine metabolism in different cancer types.

Stable isotope tracing with compounds like this compound offers a powerful method to dissect the metabolic fate of asparagine within cellular systems. By introducing a "heavy" carbon atom at a specific position, researchers can track the incorporation of this label into downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), allows for the quantification of intracellular metabolic fluxes and the identification of active metabolic pathways.[5]

Principle of L-Asparagine-4-13C Tracing

This compound is a stable, non-radioactive isotopologue of L-asparagine where the carbon atom of the side chain carboxamide group is replaced with a 13C isotope. When cells are cultured in a medium containing L-Asparagine-4-13C, they will take up and metabolize this labeled amino acid. The 13C label will then be incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution (MID) of these metabolites, which is the fractional abundance of molecules with a certain number of 13C atoms, the relative activity of different metabolic pathways can be determined.

The specific labeling at the 4-position of asparagine provides distinct advantages for tracing certain metabolic routes. Upon its conversion to aspartate by asparaginase, the 13C label is retained on the gamma-carboxyl group of aspartate. This labeled aspartate can then enter the tricarboxylic acid (TCA) cycle via transamination to oxaloacetate, or be utilized for nucleotide and other amino acid biosynthesis. Tracking the 13C label from L-Asparagine-4-13C allows for the precise measurement of its contribution to these critical cellular processes.

Key Metabolic Pathways Traced by L-Asparagine-4-13C

The metabolic fate of the 4-13C label from L-asparagine can be followed through several key pathways:

-

Aspartate Metabolism: The initial conversion of L-asparagine to L-aspartate directly transfers the 13C label.

-

TCA Cycle Anaplerosis: Labeled aspartate can be transaminated to form 13C-labeled oxaloacetate, which then enters the TCA cycle. This allows for the quantification of asparagine's contribution to replenishing TCA cycle intermediates.

-

Pyrimidine (B1678525) Biosynthesis: The carbon backbone of aspartate is a direct precursor for the pyrimidine ring. Tracing the 13C label into pyrimidine nucleotides such as UMP, CMP, and TMP provides a measure of de novo pyrimidine synthesis fed by asparagine.

-

Purine (B94841) Biosynthesis: While the entire aspartate molecule is not incorporated into the purine ring, one of its nitrogen atoms is. However, the 13C label from L-Asparagine-4-13C is not directly incorporated into the purine ring structure.

-

Other Amino Acid Synthesis: Labeled aspartate can serve as a precursor for the synthesis of other amino acids, including methionine, threonine, and lysine (B10760008) in organisms capable of their de novo synthesis.

Experimental Workflow for L-Asparagine-4-13C Tracing

A typical metabolic tracing experiment using this compound involves several key steps, from cell culture to data analysis.

References

- 1. L-Asparagine-13C4 monohydrate 98 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle and Application of L-Asparagine-4-¹³C in Metabolic Flux Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies underlying the use of L-Asparagine-4-¹³C as a stable isotope tracer in metabolic flux analysis (MFA). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, execute, and interpret ¹³C-MFA studies focused on asparagine metabolism.

Core Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. The core principle involves introducing a substrate enriched with the stable isotope ¹³C into a biological system.[1][2] As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these ¹³C labels—the mass isotopomer distribution (MID)—in key metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative and absolute fluxes through the metabolic network.[1] This method provides a quantitative map of cellular metabolism, offering insights into pathway activity that cannot be obtained from transcriptomic or proteomic data alone.[3][4]

L-Asparagine-4-¹³C as a Metabolic Tracer

L-Asparagine-4-¹³C is a specific isotopologue of the amino acid asparagine where the carbon atom at the 4th position (the carboxyl carbon of the side chain) is a ¹³C isotope. Using this tracer allows for the precise tracking of the carbon backbone of asparagine as it is metabolized by the cell.

Asparagine is a non-essential amino acid that plays a crucial role in cellular metabolism beyond its function in protein synthesis. It serves as both a carbon and a nitrogen source and is intricately linked to central carbon metabolism.[5] Asparagine can be synthesized from aspartate and glutamine by asparagine synthetase (ASNS) or taken up from the extracellular environment.[5] Once inside the cell, asparagine can be hydrolyzed back to aspartate by asparaginase, which can then enter the tricarboxylic acid (TCA) cycle.[5]

By introducing L-Asparagine-4-¹³C, researchers can trace the contribution of asparagine's carbon to the TCA cycle and other interconnected pathways. For instance, the ¹³C label from L-Asparagine-4-¹³C will appear in aspartate, oxaloacetate, malate (B86768), fumarate, and other TCA cycle intermediates if asparagine is being catabolized. This provides a direct measure of the flux from exogenous asparagine into central carbon metabolism.

Experimental Workflow for ¹³C-MFA using L-Asparagine-4-¹³C

The experimental workflow for a ¹³C-MFA study using L-Asparagine-4-¹³C can be broken down into several key stages, as illustrated in the diagram below.

Detailed Experimental Protocols

3.1.1. Cell Culture and Labeling

-

Cell Seeding and Growth: Seed cells at a density that allows them to reach the desired confluency and metabolic steady state during the experiment. Culture cells in a standard medium appropriate for the cell line.

-

Isotopic Steady State: To ensure that the labeling of intracellular metabolites has reached a plateau, it is crucial to determine the time required to reach isotopic steady state. This can be done through a time-course experiment, harvesting cells at multiple time points after the introduction of the labeled substrate. For many mammalian cell lines, this is typically achieved within 24 hours.

-

Labeling Medium: Prepare a medium that is identical to the standard culture medium but with the unlabeled L-asparagine replaced by L-Asparagine-4-¹³C. The concentration should be the same as the standard medium.

-

Labeling Experiment: Once cells have reached a metabolic steady state, replace the standard medium with the pre-warmed labeling medium. Incubate the cells for the predetermined duration to achieve isotopic steady state.

3.1.2. Metabolite Extraction

-

Quenching: Rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as ice-cold 80% methanol, to the culture dish to halt all enzymatic activity.

-

Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 1 hour to facilitate protein precipitation and metabolite extraction.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites. This extract can be dried under a stream of nitrogen or using a vacuum concentrator before derivatization for GC-MS analysis or reconstituted in an appropriate solvent for LC-MS analysis.

3.1.3. Protein Hydrolysis (for Amino Acid Analysis)

-

Pellet Preparation: The remaining cell pellet after metabolite extraction contains proteins. Wash the pellet with the quenching solution to remove any remaining soluble metabolites.

-

Hydrolysis: Add 6 M HCl to the pellet and incubate at 110°C for 24 hours to hydrolyze the proteins into their constituent amino acids.

-

Drying and Derivatization: After hydrolysis, dry the samples to remove the HCl. The resulting amino acid mixture can then be derivatized for GC-MS analysis.

3.1.4. GC-MS Analysis

-

Derivatization: For analysis by GC-MS, polar metabolites and amino acids need to be chemically derivatized to make them volatile. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Method: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.

Asparagine Metabolism and its Connection to Central Carbon Metabolism

The diagram below illustrates the key metabolic pathways involving asparagine and its entry into the TCA cycle. The use of L-Asparagine-4-¹³C allows for the tracing of the labeled carbon through these pathways.

Data Presentation and Interpretation

The primary data obtained from the mass spectrometer are the mass isotopomer distributions (MIDs) of key metabolites. These are typically presented in a tabular format, corrected for natural ¹³C abundance.

Table 1: Hypothetical Mass Isotopomer Distribution of TCA Cycle Intermediates after Labeling with L-Asparagine-4-¹³C

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Aspartate | 20 | 80 | 0 | 0 | 0 |

| Malate | 30 | 70 | 0 | 0 | 0 |

| Fumarate | 35 | 65 | 0 | 0 | 0 |

| Citrate | 85 | 15 | 0 | 0 | 0 |

Note: This is illustrative data. Actual distributions will depend on the cell type and experimental conditions.

From this data, it can be inferred that a significant portion of the aspartate and malate pools are derived from the labeled asparagine. The presence of M+1 citrate indicates that the labeled oxaloacetate has condensed with unlabeled acetyl-CoA.

Table 2: Quantitative Flux Ratios Determined from ¹³C-MFA

| Flux Ratio | Control Condition | Treated Condition |

| Asparagine uptake / Glucose uptake | 0.05 | 0.15 |

| Flux (Asp -> OAA) / Flux (Cit -> aKG) | 0.2 | 0.6 |

| Anaplerotic flux / Cataplerotic flux | 1.1 | 1.8 |

These flux ratios, calculated using software packages like INCA or Metran, provide quantitative insights into the metabolic shifts occurring under different conditions. For example, an increase in the asparagine uptake relative to glucose uptake in a treated condition might indicate a metabolic rewiring towards increased reliance on asparagine as a carbon source.

Conclusion

L-Asparagine-4-¹³C is a valuable tool for dissecting the metabolic role of asparagine in various biological systems. By combining stable isotope labeling with mass spectrometry and computational modeling, researchers can obtain a detailed and quantitative understanding of metabolic fluxes. This approach is particularly relevant for studying diseases with altered metabolism, such as cancer, and for optimizing bioprocesses in drug development. This guide provides a foundational framework for implementing such studies, from experimental design to data interpretation.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Asparagine-4-13C Monohydrate in Cancer Cell Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Asparagine-4-13C monohydrate, a stable isotope tracer, in the context of cancer cell metabolism. It details its role in elucidating metabolic pathways, influencing key cellular signaling networks, and its utility in quantitative metabolic flux analysis.

Introduction: The Role of Asparagine in Cancer Metabolism

Asparagine is a non-essential amino acid, yet it plays a critical role in the proliferation and survival of various cancer cells, most notably in acute lymphoblastic leukemia (ALL).[1][2] Many tumor cells exhibit an elevated demand for asparagine to support rapid growth and protein synthesis.[1][3][4] This metabolic dependency has been exploited therapeutically for decades with the enzyme L-asparaginase, which depletes circulating asparagine.[2][4]

This compound is a stable, non-radioactive isotopically labeled version of asparagine.[2][5] It serves as a powerful tracer in metabolic studies, allowing researchers to track the fate of the carbon atoms from asparagine as they are incorporated into various downstream metabolites. This technique, known as Stable Isotope-Resolved Metabolomics (SIRM) or as part of a 13C Metabolic Flux Analysis (13C-MFA), provides a quantitative snapshot of the intracellular biochemical pathways, revealing how cancer cells utilize asparagine to fuel their growth and survival.[6][7][8][9]

Metabolic Fate and Key Signaling Pathways

Tracing the Carbon: Metabolic Fate of L-Asparagine-4-13C

Once taken up by the cancer cell, L-Asparagine-4-13C is primarily hydrolyzed by asparaginase (B612624) to produce L-aspartate, retaining the 13C label. This labeled aspartate can then be deaminated by aspartate aminotransferase to form oxaloacetate, a key intermediate in the Tricarboxylic Acid (TCA) cycle. By analyzing the mass isotopologue distribution (the pattern of 13C incorporation) in TCA cycle intermediates like malate (B86768), fumarate (B1241708), and citrate (B86180) using mass spectrometry, researchers can quantify the contribution of asparagine to mitochondrial metabolism.

Asparagine as a Signaling Molecule: The mTORC1 Connection

Beyond its role as a building block for proteins, asparagine is a critical signaling molecule that informs the cell of nutrient availability.[1][3] Its presence is a key signal for the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and anabolism.[3][10][11][12] When asparagine levels are sufficient, mTORC1 is activated, which in turn promotes protein and nucleotide synthesis by phosphorylating its downstream targets, S6K and 4E-BP1.[3] Conversely, asparagine depletion, such as during L-asparaginase therapy, leads to mTORC1 inhibition and an activation of the integrated stress response, governed by transcription factor ATF4.[4][10]

Experimental Protocols and Workflow

Utilizing L-Asparagine-4-13C in metabolic studies follows a structured workflow from cell culture to data analysis. The goal is to allow the cells to reach an isotopic steady state, where the labeling of intracellular metabolites reflects the metabolic fluxes.

General Experimental Workflow

The process involves culturing cells in a specially prepared medium containing the labeled asparagine, followed by rapid harvesting and extraction of metabolites, which are then analyzed by mass spectrometry.

Detailed Methodology

The following is a representative protocol synthesized from common practices in 13C metabolic flux analysis.[6][13][14]

1. Media Preparation:

-

Prepare a base medium (e.g., DMEM, RPMI-1640) from powder to exclude the unlabeled ("light") version of the nutrient to be traced. In this case, use asparagine-free media.

-

Supplement the media with all necessary components (e.g., dialyzed fetal bovine serum, glutamine, glucose) except for asparagine.

-

Create the final "heavy" labeling medium by dissolving this compound to the desired physiological concentration (e.g., 0.1-0.3 mM, requires optimization).

2. Cell Culture and Labeling:

-

Seed cancer cells (e.g., A549, HCT116) in multi-well plates (e.g., 6-well plates) and grow to approximately 80% confluency in standard, complete media.

-

To start the labeling, aspirate the standard medium, wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed "heavy" labeling medium containing L-Asparagine-4-13C to the cells.

-

Incubate for a duration sufficient to approach isotopic steady state. This time varies by cell line and metabolic rates but is often in the range of 6 to 24 hours.

3. Metabolite Extraction:

-

Place the cell culture plate on ice.

-

Rapidly aspirate the labeling medium.

-

Immediately add an ice-cold quenching/extraction solution, typically 80% methanol (-80°C), to the cells to halt all enzymatic activity.

-

Place the plates at -80°C for at least 15 minutes.

-

Scrape the cells in the cold methanol solution and transfer the cell slurry to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes.

-

Collect the supernatant, which contains the polar metabolites. This extract can be stored at -80°C until analysis.

4. Mass Spectrometry Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS), resuspend the dried pellet in an appropriate solvent (e.g., a water/acetonitrile mixture).

-

For Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is required to make the polar metabolites volatile. This typically involves methoximation followed by silylation.

-

Analyze the samples on a high-resolution mass spectrometer to measure the relative abundance of each mass isotopologue for downstream metabolites of asparagine (e.g., aspartate, malate, citrate).

Quantitative Data and Interpretation

The primary output of a 13C tracer experiment is the mass isotopologue distribution (MID) for various metabolites. This data reveals the fractional contribution of the tracer to a given metabolite pool. This information is then used in computational models to calculate the rates of reactions, or fluxes, throughout the metabolic network.

Representative Metabolic Rates in Proliferating Cancer Cells

While specific flux rates using L-Asparagine-4-13C are highly context-dependent, general rates for key metabolic exchanges in cancer cells provide a baseline for comparison.

| Metabolite Exchange | Typical Flux Rate (nmol/106 cells/h) | Reference |

| Glucose Uptake | 100 – 400 | [6] |

| Lactate Secretion | 200 – 700 | [6] |

| Glutamine Uptake | 30 – 100 | [6] |

| Other Amino Acid Exchange | 2 – 10 | [6] |

Table 1: Typical uptake and secretion rates for key metabolites in cultured cancer cells. These values provide a general scale for metabolic activity.

Interpreting Mass Isotopologue Distributions (MIDs)

-

Aspartate: After labeling with L-Asparagine-4-13C, aspartate will primarily appear as an M+1 isotopologue, as the 13C is on the 4th carbon.

-

TCA Intermediates (Malate, Fumarate): Aspartate is converted to oxaloacetate (OAA). As OAA (a 4-carbon molecule) enters the TCA cycle, it will carry the 13C label. Therefore, downstream 4-carbon intermediates like malate and fumarate will also appear as M+1 species.

-

Citrate: When the labeled OAA (M+1) condenses with unlabeled acetyl-CoA (M+0), the resulting citrate will be M+1 .

By measuring the abundance of these M+1 peaks relative to the unlabeled (M+0) peaks, one can quantify the contribution of asparagine to the TCA cycle.

Conclusion

This compound is an indispensable tool for cancer metabolism research. It enables precise tracking of asparagine's contribution to central carbon metabolism and provides quantitative insights into the metabolic rewiring that supports tumor growth. Furthermore, its use helps to elucidate the crucial link between nutrient availability and the activation of key oncogenic signaling pathways like mTORC1. For researchers and drug development professionals, these tracer studies are vital for identifying metabolic vulnerabilities and for designing rational therapeutic strategies that target the unique nutritional dependencies of cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]